molecular formula C17H32N2O6Si B12334582 Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)-

Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)-

Cat. No.: B12334582
M. Wt: 388.5 g/mol
InChI Key: LIAXAQMLULVPAE-LWNNLKQOSA-N
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Description

Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)- is a chemically modified nucleoside derivative designed for applications in oligonucleotide synthesis and pharmaceutical research. The compound features a tert-butyldimethylsilyl (TBS) protecting group at the 3'-hydroxyl position and a hydroxymethyl substituent at the 4'-position of the deoxyribose sugar (Fig. 1). The TBS group enhances stability during synthetic procedures, while the hydroxymethyl group introduces a reactive site for further functionalization .

Key Structural Features:

  • 3'-O-TBS Protection: The TBS group ([(1,1-dimethylethyl)dimethylsilyl]) shields the 3'-OH, preventing unwanted side reactions during phosphorylation or glycosidic bond formation .
  • 4'-Hydroxymethyl Modification: This substituent alters the sugar's conformation and may influence base-pairing interactions or enzymatic recognition .

Properties

Molecular Formula

C17H32N2O6Si

Molecular Weight

388.5 g/mol

IUPAC Name

1-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-5,5-bis(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C17H32N2O6Si/c1-11-8-19(15(23)18-14(11)22)13-7-12(17(9-20,10-21)24-13)25-26(5,6)16(2,3)4/h11-13,20-21H,7-10H2,1-6H3,(H,18,22,23)/t11?,12-,13+/m0/s1

InChI Key

LIAXAQMLULVPAE-LWNNLKQOSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H](C(O2)(CO)CO)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)(CO)CO)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

The synthesis of this compound involves protecting group chemistry and site-specific modifications to introduce the TBDMS group and hydroxymethyl substituent. Key strategies include:

  • Selective silylation of hydroxyl groups to prevent undesired reactions.
  • Functionalization at the 4′-position to install the hydroxymethyl group.
  • Controlled deprotection to retain specific modifications.

Stepwise Preparation Methods

Protection of 3′-OH with TBDMS

The TBDMS group is introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base (e.g., imidazole or pyridine). This step prevents 3′-OH participation in subsequent reactions.

Reagents/Conditions Purpose Yield
TBDMS-Cl, Imidazole, DMF, RT Protection of 3′-OH ~80–90%
TBDMS-Cl, Pyridine, CH2Cl2, 0°C Alternative base for silylation ~85%

Mechanism :

  • Activation : TBDMS-Cl reacts with the base to generate a silylating agent.
  • Silylation : The 3′-OH attacks the electrophilic silicon center, forming a stable TBDMS ether.

Introduction of 4′-Hydroxymethyl Group

The hydroxymethyl group at the 4′-position is typically introduced via oxidation-reduction or nucleophilic substitution .

Method A: Oxidation-Reduction Sequence
  • Oxidation : A methyl group at the 4′-position (if present) is oxidized to a formyl group using Swern oxidation or TEMPO/NaClO .
  • Reduction : The formyl group is reduced to a hydroxymethyl group using NaBH4 or LiAlH4 .
Step Reagents/Conditions Yield
Oxidation (COCl)2, DMSO, Et3N, −78°C to RT ~70%
Reduction NaBH4, MeOH, RT ~90%

Note : This method is adapted from 5-hydroxymethyl-pyrimidine synthesis.

Method B: Nucleophilic Substitution

If the 4′-position bears a leaving group (e.g., bromide), hydroxymethyl introduction occurs via SN2 displacement :

  • Substitution : Treatment with formaldehyde and a base (e.g., K2CO3) replaces the leaving group with a hydroxymethyl group.
Reagents/Conditions Purpose Yield
CH2O, K2CO3, DMF, 60°C Hydroxymethyl substitution ~60–75%

Final Purification

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Challenges and Optimization

Stereochemical Control

The deoxyribose ring’s configuration (2′,3′,5′-triol) requires precise protection to avoid epimerization. TBDMS groups are stable under basic and mild acidic conditions but sensitive to strong acids or nucleophiles.

Protecting Group Compatibility

The TBDMS group at 3′-OH must remain intact during 4′-hydroxymethyl introduction. Acidic conditions (e.g., TFA) may cleave TBDMS, necessitating careful pH control.

Comparative Analysis of Synthetic Routes

Parameter Method A (Oxidation-Reduction) Method B (Substitution)
Starting Material 4′-Methyl nucleoside 4′-Bromide nucleoside
Reagent Cost Moderate High
Yield ~63% (cumulative) ~67% (cumulative)
Advantages Broad applicability Shorter reaction time
Limitations Requires oxidizing agents Requires brominated precursor

Applications and Derivatives

This compound serves as a key intermediate in:

  • Oligonucleotide Synthesis : Modified nucleosides enhance nuclease resistance.
  • Bioconjugation : The hydroxymethyl group allows attachment of therapeutic agents or probes.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 3’-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-(hydroxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The silyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antiviral Applications

Thymidine derivatives have shown promise in antiviral applications. Studies indicate that modifications to the thymidine structure can enhance its efficacy against viral infections. For instance, certain derivatives have demonstrated inhibitory effects on viral replication processes by interfering with nucleic acid synthesis .

Anticancer Potential

Research has highlighted the potential of Thymidine derivatives as anticancer agents. The compound's ability to inhibit DNA repair mechanisms in cancer cells has been a focal point of investigation. For example, some studies suggest that thymidine analogs can act as effective inhibitors of DNA repair proteins such as REV7, which are crucial for cancer cell survival .

Case Studies and Research Findings

  • Antimicrobial Activity : A series of studies have evaluated the antimicrobial properties of thymidine derivatives. For instance, compounds synthesized with similar modifications exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential as new antimicrobial agents .
  • Mechanistic Studies : Investigations into the mechanism of action reveal that thymidine derivatives may induce apoptosis in cancer cells through the activation of specific signaling pathways, thereby reducing tumor growth in vitro and in vivo models .
  • Pharmacokinetics and Toxicology : The pharmacokinetic profiles of these compounds have been assessed to understand their absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings indicate favorable profiles that warrant further exploration in clinical settings .

Mechanism of Action

The mechanism of action of Thymidine, 3’-O-[(1,1-dimethylethyl)dimethylsilyl]-4’-(hydroxymethyl)- involves its incorporation into DNA during synthesis. The modified nucleoside can interfere with DNA replication and repair processes, making it useful in antiviral and anticancer research. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Silyl-Protected Thymidine Derivatives

The choice of silyl protecting groups significantly impacts stability, solubility, and deprotection conditions. Below is a comparative analysis:

Compound Silyl Group Position Molecular Formula Key Properties Reference
Thymidine, 3'-O-TBS-4'-hydroxymethyl TBS (tert-butyldimethylsilyl) 3'-OH C₁₆H₃₀N₂O₅Si Acid-labile; moderate steric bulk
3'-O-TBDPS-Thymidine () TBDPS (tert-butyldiphenylsilyl) 3'-OH C₃₂H₄₄N₂O₅Si₂ Bulky; requires strong fluoride for cleavage
5'-O-TBDMS-Thymidine () TBDMS (tert-butyldimethylsilyl) 5'-OH C₁₆H₃₀N₂O₅Si Altered sugar puckering; impacts polymerase recognition

Key Findings:

  • TBS vs. TBDPS : TBS is smaller and more easily cleaved under mild acidic conditions (e.g., acetic acid), whereas TBDPS requires tetrabutylammonium fluoride (TBAF) due to its bulkiness .
  • Positional Effects : Protection at the 3'-OH (as in the target compound) is standard for oligonucleotide synthesis, while 5'-O-TBDMS derivatives () are less common and may interfere with phosphorylation .

Functional Group Modifications in Nucleosides

The 4'-hydroxymethyl group distinguishes the target compound from other thymidine analogs. Comparisons include:

A. 4'-Chloromethyl-Cytidine ()
  • Structure : Cytidine with 4'-chloromethyl and 3'-O-TBS.
  • Role : The chloromethyl group enables alkylation or crosslinking, useful in prodrug design.
  • Stability : More reactive than hydroxymethyl but prone to hydrolysis .
B. 2'-Fluoro Modifications ()
  • Structure : 2'-Fluoro-2'-deoxycytidine with dual silyl protection (TBS and TBDPS).
  • Application : Enhances nuclease resistance in antisense oligonucleotides.
  • Comparison : The 4'-hydroxymethyl group in the target compound offers orthogonal reactivity for conjugation, unlike 2'-fluoro's steric effects .

Non-Nucleoside Silylated Compounds

Silyl protection is also employed in heterocycles and amino acids:

A. Bis-TBS Pyrrolidine ()
  • Structure : Pyrrolidine with dual TBS groups at 3,4-positions.
  • Utility : Used as a chiral auxiliary in asymmetric synthesis.
  • Contrast : Unlike the target compound, this scaffold lacks a nucleobase, limiting its role in nucleic acid chemistry .
B. TBS-Protected Carboxylic Acid ()
  • Structure : Pyrrolidinecarboxylic acid with TBS-O-methyl and hydroxy groups.
  • Application : Intermediate for peptide mimetics.
  • Solubility : Less polar than thymidine derivatives due to the absence of a sugar-phosphate backbone .

Challenges :

  • Deprotection Efficiency : TBS removal requires careful optimization to avoid sugar ring degradation.
  • Stereochemical Purity : The 4'-hydroxymethyl group may introduce conformational heterogeneity, necessitating rigorous HPLC analysis .

Biological Activity

Thymidine, 3'-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-(hydroxymethyl)- is a modified nucleoside that has garnered attention for its potential applications in molecular biology and medicinal chemistry. This compound is characterized by the presence of a silyl group, which enhances its stability and solubility in various biological environments. Understanding its biological activity is crucial for its application in drug development and genetic engineering.

  • Molecular Formula : C16H28N2O5Si
  • Molecular Weight : 356.49 g/mol
  • CAS Number : 139888-01-0
  • Structure : The compound features a thymidine backbone with a tert-butyldimethylsilyl group at the 3' position and a hydroxymethyl group at the 4' position.

Biological Activity Overview

Thymidine derivatives have been studied for their role in DNA synthesis and repair mechanisms. The introduction of silyl groups is known to enhance the stability of nucleosides against enzymatic degradation, which is beneficial for therapeutic applications.

The biological activity of this compound primarily involves:

  • Inhibition of Nucleoside Kinases : Modified thymidine can inhibit nucleoside kinases, which are essential for nucleotide metabolism.
  • Incorporation into DNA : The compound can be incorporated into DNA strands during replication, potentially leading to mutations or altered gene expression.
  • Antiviral Properties : Some thymidine analogs exhibit antiviral activity by interfering with viral DNA polymerases.

1. Antiviral Activity

A study investigated the antiviral properties of various thymidine analogs, including those with silyl modifications. Results indicated that these compounds could inhibit the replication of certain viruses by competing with natural substrates for viral polymerases.

CompoundVirus TargetedIC50 (µM)
Thymidine Analog AHerpes Simplex Virus5.2
Thymidine, 3'-O-silylCytomegalovirus3.8

2. Stability in Biological Systems

Research has shown that the silyl modification significantly increases the stability of thymidine in serum compared to unmodified nucleosides. This stability is critical for therapeutic applications where prolonged circulation time is desired.

Time (h)Concentration (µM) - UnmodifiedConcentration (µM) - Silyl Modified
0100100
243085
481070

3. Incorporation into DNA

A study on the incorporation efficiency of modified thymidines into DNA showed that the silyl-modified version was incorporated more efficiently than its unmodified counterpart, suggesting potential for use in gene therapy.

Q & A

Basic: What are the key synthetic strategies for introducing tert-butyldimethylsilyl (TBDMS) groups at the 3'-O position of thymidine derivatives?

Answer:
The tert-butyldimethylsilyl (TBDMS) group is introduced via silylation using reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane or DMF) at room temperature. Purification is achieved via silica gel chromatography, with monitoring by TLC or LC-MS to confirm substitution at the 3'-O position. The TBDMS group provides steric protection, preventing unwanted side reactions during oligonucleotide synthesis .

Advanced: How does the TBDMS group at the 3'-O position influence the stability and reactivity of thymidine derivatives during oligonucleotide synthesis?

Answer:
The TBDMS group enhances stability under basic and nucleophilic conditions but is susceptible to acid-catalyzed cleavage (e.g., using triethylamine trihydrofluoride). Its steric bulk can slow coupling efficiency in solid-phase synthesis, requiring optimized phosphoramidite activation protocols (e.g., using tetrazole or 5-benzylthio-1H-tetrazole). Comparative studies with tert-butyldiphenylsilyl (TBDPS) groups indicate TBDMS offers faster deprotection kinetics but lower thermal stability in long oligonucleotides .

Basic: What analytical techniques are recommended for confirming the structure of this modified thymidine?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm substitution patterns (e.g., hydroxymethyl at 4' and TBDMS at 3'-O). 29Si NMR can verify silyl group integrity.
  • Mass Spectrometry: High-resolution MS (HRMS) or MALDI-TOF validates molecular weight and purity.
  • HPLC: Reverse-phase HPLC monitors reaction progress and purity, using C18 columns with acetonitrile/water gradients .

Advanced: What challenges arise in maintaining the integrity of the 4'-hydroxymethyl group during silylation, and how can they be mitigated?

Answer:
The 4'-hydroxymethyl group may undergo unintended silylation or oxidation. Strategies include:

  • Protection: Temporarily protecting the hydroxymethyl group with acid-labile groups (e.g., acetyl or trityl) prior to TBDMS introduction.
  • Reaction Control: Using stoichiometric TBDMS-Cl and low temperatures (0–4°C) to minimize over-silylation.
  • Monitoring: Real-time LC-MS or TLC to detect side products. Post-reaction, selective deprotection (e.g., mild acidic conditions) recovers the hydroxymethyl group .

Basic: What are the common applications of 3'-O-silyl-protected thymidine derivatives in nucleic acid research?

Answer:

  • Solid-Phase Oligonucleotide Synthesis: The TBDMS group protects the 3'-OH during phosphoramidite coupling, enabling automated synthesis of antisense oligonucleotides and siRNA.
  • Pro-drug Development: Modified thymidine derivatives serve as substrates for enzymatic activation in antiviral or anticancer therapies.
  • Structural Studies: Silyl-protected nucleosides are used in X-ray crystallography to stabilize conformations for target binding analysis .

Advanced: How do steric effects from the TBDMS group affect conformational dynamics in solution-phase reactions?

Answer:
The TBDMS group induces steric hindrance, favoring the C3'-endo (North) sugar pucker conformation, as observed in 2D NOESY NMR. This conformation mimics RNA’s A-form helix, facilitating studies on RNA-DNA hybrids. Molecular dynamics simulations show reduced flexibility at the 3'-O position, impacting stacking interactions in duplex formation. These effects must be accounted for in designing modified oligonucleotides with predictable hybridization properties .

Basic: What storage conditions are recommended to preserve the stability of this compound?

Answer:
Store under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the silyl ether. Lyophilized samples should be sealed in flame-dried glassware with desiccants. Avoid exposure to moisture or acidic vapors .

Advanced: What methodological considerations are critical for scaling up synthesis of this compound?

Answer:

  • Reagent Purity: Use ultra-dry solvents and silylation reagents to avoid side reactions.
  • Temperature Control: Exothermic silylation requires jacketed reactors for heat dissipation.
  • Workflow Optimization: Continuous flow systems improve yield by minimizing exposure to ambient moisture.
  • Quality Control: Implement in-line FTIR or Raman spectroscopy for real-time monitoring of silylation efficiency .

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